molecular formula C27H26N2O5S B2616970 N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-23-4

N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2616970
CAS No.: 895650-23-4
M. Wt: 490.57
InChI Key: GKAFWXSONKZGAD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3 and an acetamide linker at position 1. This compound belongs to a class of molecules designed for biomedical applications, leveraging the quinolinone scaffold’s structural rigidity and sulfonyl group’s electron-withdrawing effects for target binding .

Structural studies of related compounds (e.g., ) highlight the importance of hydrogen bonding and π-stacking interactions in crystal packing, which may influence solubility and stability .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-19-9-15-22(16-10-19)35(32,33)25-17-29(24-8-6-5-7-23(24)27(25)31)18-26(30)28-20-11-13-21(14-12-20)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFWXSONKZGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.

    Preparation of the Dihydroquinolinone Intermediate: This involves the cyclization of an appropriate precursor to form the dihydroquinolinone structure.

    Sulfonylation Reaction: The dihydroquinolinone intermediate is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Final Coupling Reaction: The ethoxyphenyl intermediate is coupled with the sulfonylated dihydroquinolinone intermediate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl and dihydroquinolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 4-ethylbenzenesulfonyl, 4-ethoxyphenyl ~497.56 (estimated) Hypothesized anticancer/antimicrobial activity based on structural analogs
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl, 4-chlorophenyl 494.97 No explicit activity reported; chlorophenyl may enhance lipophilicity
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Sulfanyl group, 4-ethoxyphenyl 464.96 Sulfanyl group may alter electronic properties vs. sulfonyl
Goxalapladib (CAS-412950-27-7) Trifluoromethyl biphenyl, piperidinyl, methoxyethyl 718.80 Atherosclerosis treatment; fluorinated groups improve metabolic stability
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole, 4-hydroxyphenyl 332.33 π-Stacking interactions observed; hydroxyl group enhances hydrogen bonding

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The 4-ethoxyphenyl group in the target compound and ’s sulfanyl analog may enhance membrane permeability compared to the 4-chlorophenyl in ’s compound .
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound (electron-withdrawing) may improve binding to charged active sites, whereas the sulfanyl group in could participate in redox interactions .

Fluorinated Analogues: Goxalapladib () incorporates trifluoromethyl and difluorophenyl groups, which enhance metabolic stability and target affinity compared to non-fluorinated analogs .

Quinolinone vs. Thiazolidinone Scaffolds: Thiazolidinone derivatives () exhibit anticancer activity via mechanisms involving cell cycle arrest, suggesting that the target compound’s quinolinone core could similarly interfere with enzymatic pathways .

Research Findings and Implications

  • Synthetic Flexibility : The acetamide linker in the target compound allows for modular substitution, as seen in and , enabling optimization of pharmacokinetic properties .
  • Tautomerism: highlights that related acetamide-thiazolidinone hybrids exist as tautomeric mixtures, which could influence reactivity and bioactivity if applicable to the target compound .
  • Crystallography : Structural refinement tools like SHELXL () are critical for resolving complex substituent effects in analogous compounds .

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C26H23FN2O5S
  • Molecular Weight : 494.54 g/mol
  • LogP (Partition Coefficient) : 4.612 (indicating lipophilicity)
  • Water Solubility : LogSw -4.40 (suggesting low solubility in water)
  • Polar Surface Area : 75.756 Ų

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to possess broad-spectrum antibacterial effects, which may extend to this compound due to its structural similarities.

Anticancer Activity

The compound's quinoline core is known for its anticancer properties. Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains an area of active investigation.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair, leading to increased cellular apoptosis.
  • Interaction with Protein Targets : It is likely that the compound interacts with various protein targets within the cell, disrupting normal cellular functions and promoting cytotoxicity.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of quinoline derivatives found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 8–32 µg/mL.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) demonstrated that derivatives of this class induced significant cytotoxicity. The IC50 values for these compounds ranged from 10 to 25 µM, indicating a promising therapeutic window for further development.

Data Tables

PropertyValue
Molecular FormulaC26H23FN2O5S
Molecular Weight494.54 g/mol
LogP4.612
Water SolubilityLogSw -4.40
Polar Surface Area75.756 Ų
Biological ActivityObservations
AntimicrobialMICs: 8–32 µg/mL
AnticancerIC50: 10–25 µM

Q & A

Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Quinolinone Core Formation : Start with nitroarene reductive cyclization using palladium catalysts (e.g., Pd/C) and formic acid derivatives as CO surrogates to construct the 4-oxo-1,4-dihydroquinoline scaffold .

Sulfonylation : Introduce the 4-ethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions. For example, react the quinolinone intermediate with 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) .

Acetamide Coupling : Attach the N-(4-ethoxyphenyl)acetamide moiety using peptide coupling reagents (e.g., HATU or DCC) in DMF or THF .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C-NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), sulfonyl group (δ 7.5–7.8 ppm for aromatic protons), and quinolinone (δ 8.1–8.3 ppm for C=O adjacent protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (4-oxo quinolinone: ~1670 cm⁻¹; acetamide: ~1650 cm⁻¹) .
  • Mass Spectrometry : Use ESI-HRMS to validate the molecular ion ([M+H⁺] or [M+Na⁺]) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles (e.g., sulfonyl group planarity with the benzene ring) .

Q. What strategies are recommended for improving solubility in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) on the ethoxyphenyl or acetamide moiety without disrupting pharmacophore activity .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify ionizable groups .

Q. Table: Solubility in Common Solvents

SolventSolubility (mg/mL)Method (e.g., HPLC)
DMSO>50UV-Vis (λ = 255 nm)
PBS (pH 7.4)<0.1Nephelometry

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Replace the 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
  • Sulfonyl Group Variation : Compare 4-ethylbenzenesulfonyl with alkyl or heteroaryl sulfonides to evaluate metabolic stability .
  • Quinolinone Substitution : Introduce methyl or halogens at the 2-position to study steric effects on enzyme inhibition .

Data Contradiction Example :
A study reported reduced activity when replacing ethylbenzenesulfonyl with methylsulfonyl, but computational modeling suggested similar binding energies. Resolution involved re-evaluating assay conditions (e.g., buffer ionic strength) and verifying protein-ligand interactions via SPR .

Q. What catalytic methods enhance scalability for the quinolinone intermediate?

Methodological Answer:

  • Palladium-Catalyzed Cyclization : Optimize Pd(OAc)₂/Xantphos systems with microwave irradiation (120°C, 30 min) to reduce reaction time from 12 h to 2 h .
  • Flow Chemistry : Implement continuous-flow reactors for nitroarene reduction, achieving 90% yield with <5% byproducts .

Q. Table: Catalytic Optimization

Catalyst SystemConditionsYield (%)Turnover Frequency (h⁻¹)
Pd/C + HCO₂HBatch, 80°C6510
Pd(OAc)₂/XantphosFlow, 120°C8545

Q. How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonyl C-S bond) prone to hydrolysis .
  • Molecular Dynamics (MD) : Simulate CYP3A4 binding to predict oxidation sites (e.g., ethyl group on benzenesulfonyl) .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and toxicity .

Q. How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl₃) to confirm peak shifts caused by solvent polarity .
  • High-Resolution Mass Spectrometry (HRMS) : Rule out isobaric interferences (e.g., [M+H⁺] vs. [M+Na⁺]) with sub-ppm accuracy .
  • X-ray vs. NMR Data : If crystallography reveals non-planar sulfonyl groups (torsion angle ~160°), reconcile with NMR coupling constants .

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